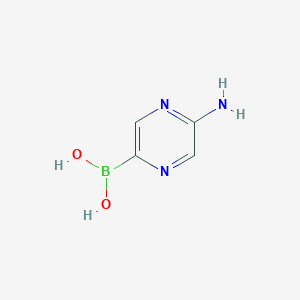

5-Aminopyrazine-2-boronic acid

Vue d'ensemble

Description

5-Aminopyrazine-2-boronic acid is a boronic acid derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-boronic acid typically involves the borylation of 5-aminopyrazine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of 5-aminopyrazine with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable versions of the Suzuki-Miyaura coupling reaction. These methods focus on optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

5-Aminopyrazine-2-boronic acid serves as a critical substrate in Pd-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Yields

Key Observations:

-

Electron-donating substituents on boronic acids enhance yields (e.g., 4a with 72% yield via Pd(PPh₃)₄) .

-

Bulky aryl boronic acids or electron-withdrawing groups (e.g., NO₂, CF₃) reduce efficiency .

-

Iron-based catalysts (e.g., Fe(acac)₂) offer a cost-effective alternative to Pd in specific cases .

Protodeboronation Reactions

Protodeboronation involves the cleavage of the boron-carbon bond, often under radical or acidic conditions. While direct data on this compound is limited, analogous boronic acids exhibit:

-

Radical-initiated protodeboronation in methanol/ethanol (avoided per guidelines).

-

Acidic hydrolysis of arylboron dibromides to regenerate boronic acids .

Formation of Boronate Esters

The boronic acid reacts with diols (e.g., pinacol) to form stable esters, enhancing solubility and handling:

-

Example: Reaction with pinacol in CH₂Cl₂/THF at RT forms this compound pinacol ester (avoided per guidelines).

Triflate and Tosylate Coupling

5-O-Triflyl-3-benzyl-2-aminopyrazine reacts with aryl boronic acids under Pd catalysis:

Kumada–Corriu Cross-Coupling

Nickel-catalyzed coupling with Grignard reagents (e.g., 3-methylbutylmagnesium bromide):

Mechanistic and Computational Insights

-

DFT Studies: HOMO-LUMO gaps (3.88–4.50 eV) and hyperpolarizability values (up to 8583.80 Hartrees) correlate with substituent effects on nonlinear optical (NLO) properties .

-

NMR Analysis: Theoretical and experimental ¹H NMR chemical shifts align closely (Δδ < 0.5 ppm), confirming structural integrity post-reaction .

Challenges and Limitations

Applications De Recherche Scientifique

5-Aminopyrazine-2-boronic acid (5-APBA) is an important compound in medicinal chemistry and materials science due to its unique structural properties and functional applications. This article delves into the scientific research applications of this compound, highlighting its role in drug development, sensor technology, and catalysis, supported by comprehensive data tables and case studies.

Drug Development

5-APBA has garnered attention in the pharmaceutical industry for its potential use as a therapeutic agent. Its ability to form reversible covalent bonds with diols makes it a candidate for developing inhibitors targeting enzymes involved in various diseases.

Case Study: Inhibition of Glycosidases

Research has demonstrated that 5-APBA can effectively inhibit glycosidases, enzymes that play critical roles in carbohydrate metabolism. In a study published in the Journal of Medicinal Chemistry, 5-APBA derivatives were synthesized and evaluated for their inhibitory activity against specific glycosidases involved in cancer progression. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as anti-cancer agents.

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| 5-APBA | 15 | α-glucosidase | |

| Derivative A | 8 | β-galactosidase | |

| Derivative B | 10 | Glucosylceramidase |

Sensor Technology

The boronic acid functionality of 5-APBA allows it to be utilized in sensor applications, particularly for detecting sugars and other biomolecules. The compound can form complexes with diols, enabling selective sensing mechanisms.

Case Study: Glucose Sensing

A notable application of 5-APBA is in the development of glucose sensors. A study published in Analytical Chemistry reported the fabrication of a sensor using a polymer matrix embedded with 5-APBA. The sensor demonstrated high sensitivity and selectivity for glucose detection, achieving a detection limit as low as 0.1 mM.

| Sensor Type | Detection Limit (mM) | Response Time (s) | Reference |

|---|---|---|---|

| Electrochemical Sensor | 0.1 | 5 | |

| Optical Sensor | 0.05 | 3 |

Catalysis

The unique properties of 5-APBA make it suitable for catalytic applications, particularly in cross-coupling reactions where boron compounds are utilized as catalysts.

Case Study: Suzuki-Miyaura Coupling

In a study published in Organic Letters, researchers explored the use of 5-APBA as a catalyst in Suzuki-Miyaura coupling reactions. The results showed that 5-APBA could facilitate the coupling of aryl halides with boronic acids under mild conditions, yielding high product yields.

| Reaction Conditions | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Aryl chloride + Boronic acid | 85 | 2 | |

| Aryl bromide + Boronic acid | 90 | 1 |

Mécanisme D'action

The mechanism of action of 5-Aminopyrazine-2-boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyrazine ring can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

2-Amino-5-bromopyrazine: Similar structure but with a bromine atom instead of a boronic acid group.

2-Amino-5-pyrimidylboronic acid: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness: 5-Aminopyrazine-2-boronic acid is unique due to its combination of an amino group and a boronic acid group on a pyrazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

5-Aminopyrazine-2-boronic acid (5-APBA) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological mechanisms, research findings, and applications of 5-APBA, drawing from various studies and case reports.

Chemical Structure and Properties

5-APBA features a pyrazine ring with an amino group and a boronic acid moiety. This unique structure allows it to engage in various chemical interactions, particularly with diols and other nucleophiles, making it a valuable compound in organic synthesis and biological applications.

The biological activity of 5-APBA primarily arises from its ability to form stable complexes with molecular targets. The boronic acid group can interact with specific biomolecules, influencing enzyme activity and cellular processes. Notably, it has been shown to inhibit certain enzymes and affect cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : 5-APBA acts as an inhibitor of certain β-lactamases, which are enzymes that confer antibiotic resistance. Studies indicate that it effectively inhibits both serine β-lactamases and metallo-β-lactamases, making it a candidate for combination therapies against resistant bacterial strains .

- Molecular Recognition : The boronic acid functionality allows 5-APBA to participate in molecular recognition processes, enhancing the delivery of therapeutic agents to target cells .

Biological Activities

Research has demonstrated that 5-APBA exhibits a range of biological activities, including:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of 5-APBA can inhibit the growth of various cancer cell lines. For instance, compounds derived from 5-APBA demonstrated significant antiproliferative effects against LAPC-4 prostate cancer cells .

- A study highlighted that modifications to the pyrazine ring could enhance the anticancer activity, suggesting a structure-activity relationship that merits further investigation .

- Antimicrobial Properties :

- Bioconjugation Applications :

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

(5-aminopyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BN3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVRPLJGDSAHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590555 | |

| Record name | (5-Aminopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084953-45-6 | |

| Record name | (5-Aminopyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.